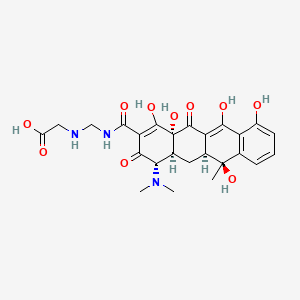
Glycocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycocycline is a class of antibiotics derived from tetracycline. These compounds are specifically designed to overcome two common mechanisms of tetracycline resistance: resistance mediated by acquired efflux pumps and ribosomal protection . The most well-known this compound is tigecycline, which has been approved for clinical use .
Méthodes De Préparation
Glycocyclines are synthesized by making modifications to tetracyclines. For example, tigecycline is synthesized by adding a bulky N,N-dimethylglycylamido side chain to position 9 of minocycline . This modification makes the compound less susceptible to tetracycline resistance mechanisms. Industrial production methods involve complex chemical synthesis and purification processes to ensure the compound’s efficacy and safety .
Analyse Des Réactions Chimiques
Glycocyclines undergo various chemical reactions, including:
Oxidation: Glycocyclines can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in glycocyclines, altering their chemical properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified glycocycline compounds with enhanced antibacterial properties .
Applications De Recherche Scientifique
Complicated Skin and Skin-Structure Infections (cSSSI)
Tigecycline has demonstrated efficacy in treating cSSSI caused by resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). In clinical trials, tigecycline was found to be non-inferior to standard therapies, with clinical cure rates exceeding 80% .
Complicated Intra-Abdominal Infections (cIAI)
In patients with cIAI, tigecycline has shown comparable effectiveness to other broad-spectrum antibiotics. It is particularly useful in cases involving polymicrobial infections where resistant Gram-positive and Gram-negative bacteria are present .
Diabetic Foot Infections
Glycocyclines have been noted for their potential in treating diabetic foot infections, which often involve MRSA and other resistant pathogens. Their broad-spectrum activity makes them suitable for managing these complex infections .
Pharmacokinetics and Safety Profile
Tigecycline exhibits a large volume of distribution (7-9 L/kg) and a half-life of approximately 36 hours, allowing for effective dosing regimens without frequent administration . It is primarily eliminated via biliary and fecal routes, with minimal renal excretion . Common adverse effects include gastrointestinal disturbances such as nausea and vomiting; however, it is generally well tolerated compared to other antibiotics .
Case Study 1: Tigecycline in Burn Wound Infections
A study evaluated the effectiveness of tigecycline in treating burn wounds infected with MRSA. The results indicated a significant reduction in bacterial load and improved healing outcomes compared to standard treatments .
Case Study 2: Efficacy Against Resistant Strains
In a comparative study involving various resistant bacterial strains, tigecycline demonstrated superior activity against both Gram-positive and Gram-negative bacteria that exhibit tetracycline resistance mechanisms. This highlights its role as a critical option in antibiotic stewardship programs .
Comparative Effectiveness Table
| Infection Type | Standard Treatment | Tigecycline Efficacy | Notes |
|---|---|---|---|
| Complicated Skin Infections | Vancomycin + Aztreonam | Non-inferior | Effective against MRSA |
| Complicated Abdominal Infections | Imipenem/Cilastatin | Comparable | Useful for polymicrobial infections |
| Diabetic Foot Infections | Traditional Antibiotics | Promising | Effective against MRSA |
Mécanisme D'action
Glycocyclines block protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the amino-acyl tRNA from binding to the A site of the ribosome, thereby inhibiting bacterial reproduction . The addition of the N,N-dimethylglycylamido group enhances the binding affinity of glycocyclines to the ribosome, making them more effective than tetracyclines .
Comparaison Avec Des Composés Similaires
Glycocyclines are compared with tetracyclines, such as tetracycline, doxycycline, and minocycline. While tetracyclines are effective against a broad spectrum of bacteria, their use has been limited due to the emergence of resistant organisms . Glycocyclines, on the other hand, exhibit more potent activity against tetracycline-resistant organisms with efflux and ribosomal protection mechanisms of resistance . Tigecycline, the most developed glycocycline, is only available in an injectable formulation, unlike currently marketed tetracyclines that are available in oral dosage forms .
Similar compounds include:
- Tetracycline
- Doxycycline
- Minocycline
Glycocyclines are unique in their ability to overcome tetracycline resistance mechanisms, making them valuable in the treatment of multidrug-resistant bacterial infections .
Propriétés
Formule moléculaire |
C25H29N3O10 |
|---|---|
Poids moléculaire |
531.5 g/mol |
Nom IUPAC |
2-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]acetic acid |
InChI |
InChI=1S/C25H29N3O10/c1-24(37)10-5-4-6-13(29)15(10)19(32)16-11(24)7-12-18(28(2)3)20(33)17(22(35)25(12,38)21(16)34)23(36)27-9-26-8-14(30)31/h4-6,11-12,18,26,29,32,35,37-38H,7-9H2,1-3H3,(H,27,36)(H,30,31)/t11-,12-,18-,24+,25-/m0/s1 |
Clé InChI |
COHHCDMICDJRCQ-ZVKUQKJHSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCC(=O)O)N(C)C)O |
Synonymes |
glycinemethyltetracycline glycocycline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















